molecular formula C18H25N5O3S B2827938 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide CAS No. 2034194-36-8

2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

Cat. No. B2827938
CAS RN: 2034194-36-8
M. Wt: 391.49
InChI Key: IHJIOTKTJBATMR-YEFDVDDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

Research into similar compounds, particularly those involving pyrazole, thiazole, and pyridine derivatives, is significant in the field of heterocyclic chemistry. For example, Raslan, Sayed, and Khalil (2016) demonstrated the synthesis of various heterocyclic compounds incorporating a 2-thiazolyl moiety. Their work highlights the diversity and potential applications of such compounds in various fields, including medicinal chemistry and material science Raslan, Sayed, & Khalil, 2016.

Antimicrobial Applications

Behbehani, Ibrahim, Makhseed, Elnagdi, and Mahmoud (2012) explored the synthesis and antimicrobial evaluation of novel pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives using multisubstituted 2-aminothiophenes. This type of research is crucial for the development of new antimicrobial agents and understanding their mechanisms of action Behbehani, Ibrahim, Makhseed, Elnagdi, & Mahmoud, 2012.

Histamine H4 Receptor Ligands

Altenbach and colleagues (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. Their research contributes to understanding the role of these ligands in inflammation and pain, which could lead to the development of new therapeutic agents Altenbach et al., 2008.

Insecticidal Properties

The study of heterocyclic compounds like 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide also extends to their potential use as insecticides. Fadda, Salam, Tawfik, Anwar, and Etman (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety and assessed their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research offers insights into developing new, effective insecticidal compounds Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Antibacterial Agents

Tsubouchi, Tsuji, Yasumura, and Ishikawa (1995) synthesized a series of optically active 2-oxaisocephems with potent in vitro and in vivo antibacterial activity. Such research is essential in the ongoing battle against bacterial infections, especially those resistant to current treatments Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1995.

properties

IUPAC Name

2-acetamido-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-12(24)22-15(7-10-27-2)17(25)23-13-3-5-14(6-4-13)26-18-16(11-19)20-8-9-21-18/h8-9,13-15H,3-7,10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJIOTKTJBATMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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